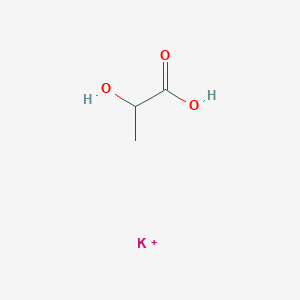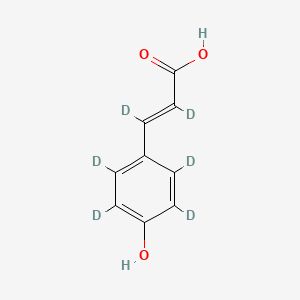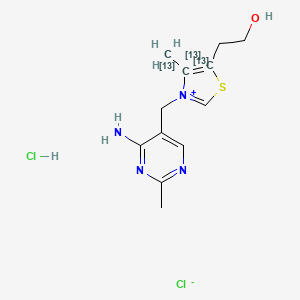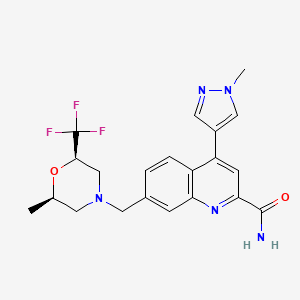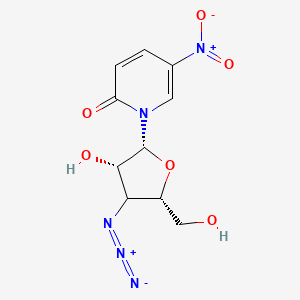
5'-Des-O-methylharringtonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Des-O-methylharringtonine is a natural product that can be isolated from the plant Cephalotaxus harringtonia . It belongs to the class of alkaloids and has a molecular formula of C27H35NO9 with a molecular weight of 517.57 g/mol . This compound is known for its potential therapeutic applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Des-O-methylharringtonine typically involves the isolation of the compound from its natural source, Cephalotaxus harringtonia . The process includes extraction and purification steps to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, as the compound is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of 5’-Des-O-methylharringtonine involves large-scale extraction from Cephalotaxus harringtonia. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques . The compound is then crystallized to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Des-O-methylharringtonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Des-O-methylharringtonine. These derivatives can have different biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
5’-Des-O-methylharringtonine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biological probe.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery.
Wirkmechanismus
The mechanism of action of 5’-Des-O-methylharringtonine involves the inhibition of protein synthesis. The compound binds to the ribosome and prevents the elongation step of protein synthesis, leading to the inhibition of cell growth and proliferation . This mechanism is particularly effective in cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5’-Des-O-methylharringtonine include:
- Harringtonine
- Homoharringtonine
- Isoharringtonine
- Deoxyharringtonine
Comparison
5’-Des-O-methylharringtonine is unique due to its specific structural features and its potent antitumor activity. Compared to other similar compounds, it has a distinct mechanism of action and a different spectrum of biological activities . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H35NO9 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
(3R)-3,6-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-6-methylheptanoic acid |
InChI |
InChI=1S/C27H35NO9/c1-25(2,32)7-8-27(33,14-21(29)30)24(31)37-23-20(34-3)13-26-6-4-9-28(26)10-5-16-11-18-19(36-15-35-18)12-17(16)22(23)26/h11-13,22-23,32-33H,4-10,14-15H2,1-3H3,(H,29,30)/t22-,23-,26+,27-/m1/s1 |
InChI-Schlüssel |
GSBQSICGIBSDBW-JUIYCPNDSA-N |
Isomerische SMILES |
CC(C)(CC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |
Kanonische SMILES |
CC(C)(CCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


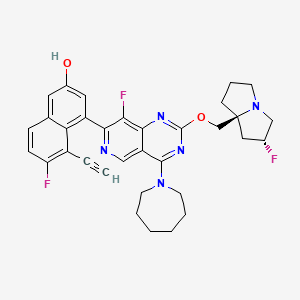

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
